![molecular formula C15H19N3O4 B1403699 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol CAS No. 1053656-55-5](/img/structure/B1403699.png)
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol
Übersicht
Beschreibung
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] is a chemical compound with the molecular formula C15H19N3O4. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various applications:
Antioxidant Activity
Research indicates that derivatives of 1,3,4-oxadiazoles, including 2-tert-butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole, demonstrate significant antioxidant properties. These compounds can neutralize free radicals, which are implicated in oxidative stress and cellular damage. Common assays used to evaluate antioxidant activity include:
- DPPH Assay : Measures the ability to scavenge DPPH radicals.
- ABTS Assay : Evaluates the capacity to decolorize ABTS radicals.
- ORAC Assay : Assesses the overall antioxidant capacity through oxygen radical absorbance.
Medicinal Chemistry Applications
This compound is particularly relevant in drug discovery and development. Its derivatives are being explored for:
- Neuroprotective Effects : Molecular docking studies have shown that 2-tert-butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole interacts with targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease.
- Anticancer Properties : The oxadiazole moiety is known for its anticancer activity. Compounds sharing structural features with this compound have been linked to inhibiting cancer cell proliferation.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 2-tert-butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole in various applications:
Study | Findings |
---|---|
Antioxidant Evaluation | Derivatives exhibited high scavenging activity against DPPH and ABTS radicals. |
Neuroprotection | Demonstrated inhibition of AChE with IC50 values indicating potential therapeutic effects against Alzheimer's disease. |
Anticancer Activity | Showed significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms. |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] typically involves the reaction of tert-butyl carbamate with 4-methoxybenzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to the formation of an amine .
Wirkmechanismus
The mechanism of action of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyloxycarbonylaminomethyl-5-thiophen-2-yl-[1,3,4]oxadiazole: Similar structure but with a thiophene ring instead of a methoxyphenyl group.
2-tert-Butyloxycarbonylaminomethyl-[5-(4-chlorophenyl)-[1,3,4]oxadiazole]: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] is unique due to the presence of the methoxyphenyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Biologische Aktivität
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole (CAS: 1053656-55-5) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by recent research findings and case studies.
- Molecular Formula : C15H19N3O4
- Molecular Weight : 305.33 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a tert-butyloxycarbonylamino group and a methoxyphenyl moiety.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been evaluated for its anticancer properties against various cancer cell lines.
Case Studies
-
Zhang et al. Study (2023) :
- Method : Synthesized and screened various oxadiazole derivatives using TRAP PCR-ELISA assay.
- Findings : Similar compounds exhibited IC50 values lower than established anticancer agents like staurosporine.
- Significant Compound : A derivative with an IC50 of 1.18 µM against HEPG2 cells was noted as particularly potent .
- National Cancer Institute Screening :
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
Compound A | HEPG2 | 1.18 | 95.70 |
Compound B | MDA-MB-435 | 0.67 | 98.74 |
Compound C | PC-3 | 0.80 | 96.86 |
Antimicrobial Activity
The oxadiazole scaffold has also been recognized for its broad-spectrum antimicrobial properties.
Research Findings
- Dhumal et al. Study (2016) :
- Salama et al. Study (2020) :
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Target Organism | MIC (µg/mL) | Comparison Drug |
---|---|---|---|
Compound D | C. difficile | 0.003 | Vancomycin (0.25) |
Compound E | N. gonorrhoeae | 0.03 | Azithromycin (0.25) |
The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with critical cellular processes:
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDPWSGUAJECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.